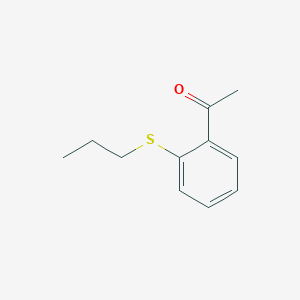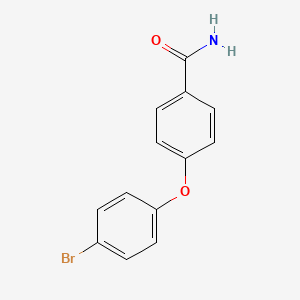
4-(4-Bromophenoxy)benzamide
Descripción general
Descripción
4-(4-Bromophenoxy)benzamide is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemoselective N-Benzoylation of Aminophenols:
- Singh, Lakhan, and Singh (2017) detailed the N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the production of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This method offers a chemoselective approach to synthesizing these biologically significant compounds (Singh, Lakhan, & Singh, 2017).
Degradation of 4-Bromophenol in Water:
- Xu et al. (2018) investigated the degradation mechanism, kinetics, and toxicity of 4-bromophenol (4-BP), a compound abundant in water. The study used electrochemical reduction and oxidation with Pd–Fe/graphene catalytic cathodes, proposing pathways for the complete mineralization of 4-BP and ensuring overall detoxification (Xu et al., 2018).
Radioiodinated Ligands for Serotonin-5HT2-Receptors:
- Mertens et al. (1994) described the radiosynthesis of a new radioiodinated ligand for serotonin-5HT2-receptors, providing insights into the development of tracers for γ-emission tomography. This research contributes to the understanding of receptor imaging in neuroscience (Mertens et al., 1994).
Histone Deacetylase Inhibitors:
- Fréchette et al. (2008) synthesized and evaluated 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as histone deacetylase inhibitors, highlighting their role in cancer research and potential therapeutic applications (Fréchette et al., 2008).
Palladium-Catalyzed Electrochemical C-H Bromination:
- Yang et al. (2019) developed a palladium-catalyzed electrochemical C-H bromination method using NH4Br as the brominating reagent. This protocol provides an alternative method for synthesizing aryl bromides without chemical oxidants (Yang et al., 2019).
Synthesis and Antipathogenic Activity of Thiourea Derivatives:
- Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized thiourea derivatives with significant antipathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Propiedades
IUPAC Name |
4-(4-bromophenoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIGZUHAVLSCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B7808474.png)
![4-[(4-Bromophenyl)amino]benzonitrile](/img/structure/B7808483.png)
![4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile](/img/structure/B7808490.png)
![2-cyano-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B7808491.png)
![2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7808492.png)
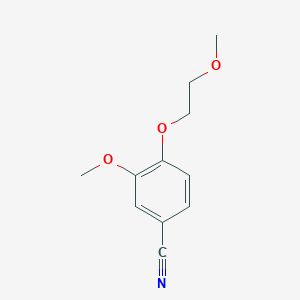


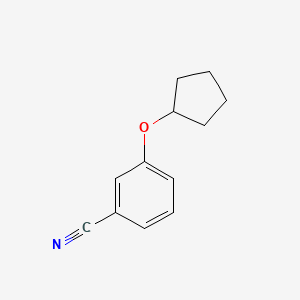
![2-amino-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7808526.png)
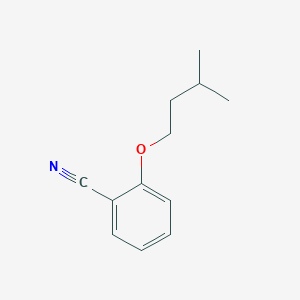
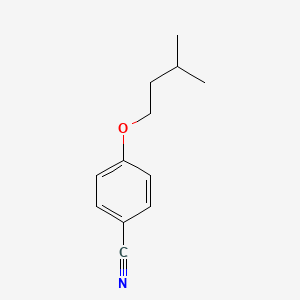
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]ethan-1-one](/img/structure/B7808564.png)
